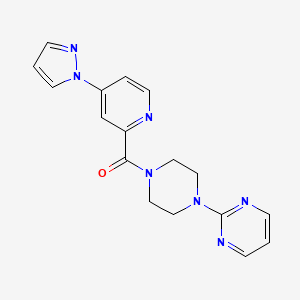![molecular formula C22H30N4O3 B2853705 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide CAS No. 1116045-37-4](/img/structure/B2853705.png)
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide, also known as EPPPIP, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and has been the subject of several scientific research studies.
Mécanisme D'action
The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide involves the inhibition of the protein kinase CK2. CK2 is an important regulator of cell growth and is overexpressed in many types of cancer. By inhibiting CK2, 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide is able to disrupt cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that the compound is not yet approved for clinical use and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of CK2. In addition, further studies are needed to determine the optimal dosing and administration of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide for cancer treatment. Finally, the potential use of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide in combination with other cancer therapies is an area of active research.
Méthodes De Synthèse
The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-ethylphenol with chloroacetyl chloride to form 4-ethylphenyl chloroacetate. This is then reacted with 2-aminopyrimidine to form 6-(4-ethylphenoxy)pyrimidin-4-yl)acetic acid, which is then coupled with N-(3-methoxypropyl)piperidine-4-carboxamide to form 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to be effective in reducing tumor growth in animal models.
Propriétés
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-3-17-5-7-19(8-6-17)29-21-15-20(24-16-25-21)26-12-9-18(10-13-26)22(27)23-11-4-14-28-2/h5-8,15-16,18H,3-4,9-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSWRUUOBNJTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

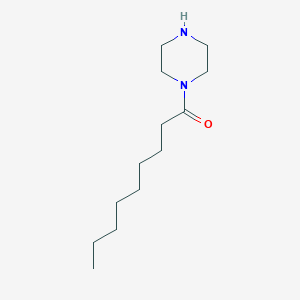
![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)

![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)
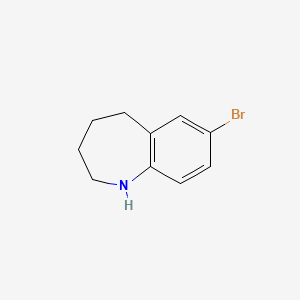
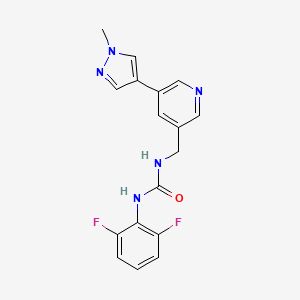
![N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2853632.png)
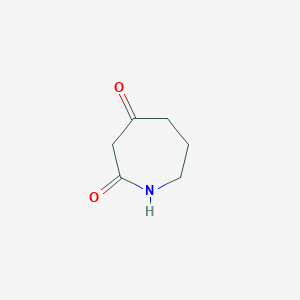
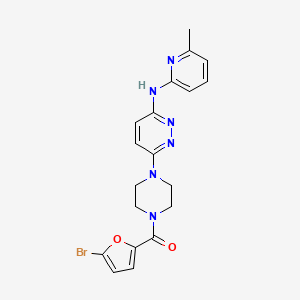

![{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2853641.png)
